(2E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-(5-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile
Overview
Description
The compound (2E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-(5-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile is a synthetic organic molecule that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-(5-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials often include 2-bromo-4,5-dimethoxybenzaldehyde and 5-methyl-1H-1,3-benzodiazole. The key steps may involve:
Condensation Reaction: The aldehyde group of 2-bromo-4,5-dimethoxybenzaldehyde reacts with the active methylene group of 5-methyl-1H-1,3-benzodiazole under basic conditions to form the intermediate.
Nitrile Formation: The intermediate undergoes a dehydration reaction to form the nitrile group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-(5-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, the compound may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could be explored for therapeutic applications.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-(5-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-(1H-1,3-benzodiazol-2-yl)prop-2-enenitrile: Lacks the methyl group on the benzodiazole ring.
(2E)-3-(2-chloro-4,5-dimethoxyphenyl)-2-(5-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile: Has a chlorine atom instead of a bromine atom.
Uniqueness
The presence of the bromine atom and the methyl group on the benzodiazole ring in (2E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-(5-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile may confer unique chemical properties, such as increased reactivity or specific biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2/c1-11-4-5-15-16(6-11)23-19(22-15)13(10-21)7-12-8-17(24-2)18(25-3)9-14(12)20/h4-9H,1-3H3,(H,22,23)/b13-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWJDSZZWRQJJL-NTUHNPAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3Br)OC)OC)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC(=C(C=C3Br)OC)OC)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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